
6-Chloro-N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide is a chemical compound that belongs to the class of indene derivatives Indene derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the indene core structure.
Chlorination: The indene core is then chlorinated to introduce the chlorine atom at the 6th position.
Sulfonamide Formation: The chlorinated indene is then reacted with an appropriate sulfonamide reagent, such as ethylamine, to form the sulfonamide group at the 5th position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide undergoes various chemical reactions, including:
Substitution: The chlorine atom at the 6th position can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted indene derivatives
Scientific Research Applications
6-Chloro-N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Chloro-N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity . This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1-oxido-2,3-dihydro-2-hydroxy-1H-indene-2-carboxylate
- 5-Methyl-2,3-dihydro-1H-indene
- 1,3-Dimethyl-2,3-dihydro-1H-indene
Uniqueness
6-Chloro-N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide is unique due to the presence of both the chlorine atom and the sulfonamide group, which confer distinct chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C11H14ClNO2S |
|---|---|
Molecular Weight |
259.75 g/mol |
IUPAC Name |
6-chloro-N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide |
InChI |
InChI=1S/C11H14ClNO2S/c1-2-13-16(14,15)11-7-9-5-3-4-8(9)6-10(11)12/h6-7,13H,2-5H2,1H3 |
InChI Key |
YXWAFQJXEZEXIG-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=C2CCCC2=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B15262418.png)
![3-Bromo-1-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B15262423.png)


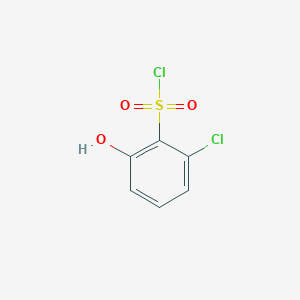
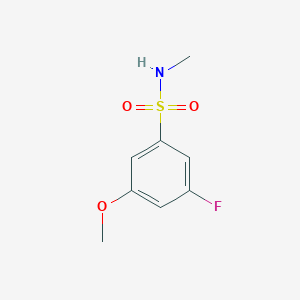

![2-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}-2-methylpyrrolidine](/img/structure/B15262473.png)
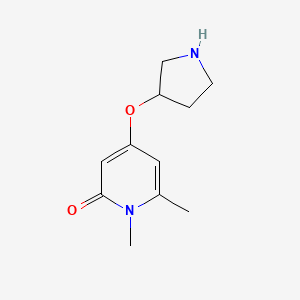
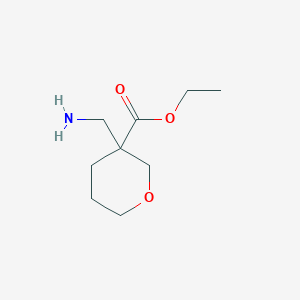

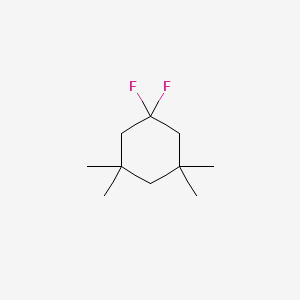
![Bis[5-methyl-2-(propan-2-yl)cyclohexyl] (3-chloro-2-hydroxypropyl)phosphonate](/img/structure/B15262505.png)
![5-Benzyl-octahydrofuro[3,2-c]pyridine-3a-carboxylic acid](/img/structure/B15262507.png)
